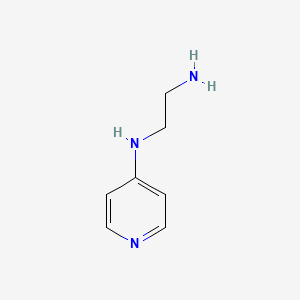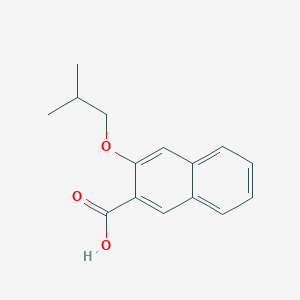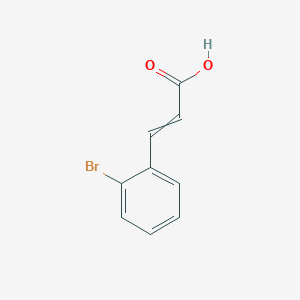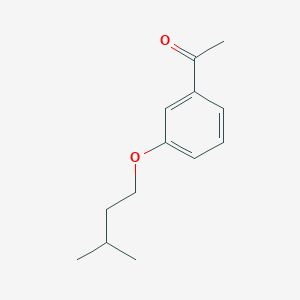![molecular formula C9H12N2O B7807862 4-[(Methylamino)methyl]benzamide](/img/structure/B7807862.png)
4-[(Methylamino)methyl]benzamide
Vue d'ensemble
Description
4-[(Methylamino)methyl]benzamide is an organic compound with the molecular formula C9H12N2O It is a derivative of benzamide, where the benzamide core is substituted with a methylamino group at the para position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Methylamino)methyl]benzamide typically involves the reaction of 4-formylbenzoic acid with methylamine. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. The general reaction scheme is as follows:
-
Formation of Imine Intermediate
- React 4-formylbenzoic acid with methylamine in the presence of a suitable solvent (e.g., ethanol) at room temperature.
- The reaction mixture is stirred for several hours to ensure complete conversion to the imine intermediate.
-
Reduction of Imine Intermediate
- The imine intermediate is then reduced using a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).
- The reaction is typically carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Methylamino)methyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction of the compound can lead to the formation of amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA; typically carried out at room temperature or slightly elevated temperatures.
Reduction: LiAlH4, NaBH4; reactions are usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Substitution: Various nucleophiles (e.g., halides, amines); reactions may require catalysts or specific solvents to proceed efficiently.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzamide derivatives.
Applications De Recherche Scientifique
4-[(Methylamino)methyl]benzamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Materials Science: The compound is explored for its potential use in the synthesis of advanced materials, including polymers and nanomaterials.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Mécanisme D'action
The mechanism of action of 4-[(Methylamino)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. In medicinal chemistry, it is often designed to target specific proteins involved in disease processes, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Methylamino)benzoic acid: Similar structure but with a carboxylic acid group instead of an amide.
4-(Methylamino)benzylamine: Similar structure but with an amine group instead of an amide.
4-(Methylamino)benzaldehyde: Similar structure but with an aldehyde group instead of an amide.
Uniqueness
4-[(Methylamino)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amide functionality allows for hydrogen bonding and interactions with biological targets, making it a valuable compound in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
4-(methylaminomethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-11-6-7-2-4-8(5-3-7)9(10)12/h2-5,11H,6H2,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUXPGPTJHNZOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Phenyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine](/img/structure/B7807791.png)





![3-[(N-methylanilino)methyl]benzonitrile](/img/structure/B7807827.png)





